molecular formula C11H13NO2 B13303341 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

Katalognummer: B13303341
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: NWZSZPLNLOKYTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a methyl substituent at the 2-position and a pyridin-4-yl group at the 1-position. Its structure combines a strained four-membered carbocyclic ring with aromatic and polar functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

2-methyl-1-pyridin-4-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-8-2-5-11(8,10(13)14)9-3-6-12-7-4-9/h3-4,6-8H,2,5H2,1H3,(H,13,14)

InChI-Schlüssel

NWZSZPLNLOKYTM-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC1(C2=CC=NC=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to scale up the reaction. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in classical acid-catalyzed and nucleophilic acyl substitution reactions.

Esterification

Reaction with alcohols (e.g., methanol, benzyl alcohol) under acidic or coupling agent conditions yields esters. For example:

2 Methyl 1 pyridin 4 yl cyclobutane 1 carboxylic acid+BnOHEDCI DMAPBenzyl ester derivative[1][4]\text{2 Methyl 1 pyridin 4 yl cyclobutane 1 carboxylic acid}+\text{BnOH}\xrightarrow{\text{EDCI DMAP}}\text{Benzyl ester derivative}\quad[1][4]

  • Conditions : EDCI (1.1 equiv), DMAP (0.05 equiv), MeCN, 0–25°C.

  • Yield : ~95% (analogous to ).

Amidation

Coupling with amines via carbodiimide chemistry generates amides:

Acid+R NH2EDCI HOBtAmide[1][7]\text{Acid}+\text{R NH}_2\xrightarrow{\text{EDCI HOBt}}\text{Amide}\quad[1][7]

  • Typical Reagents : EDCI/HOBt, DMF, room temperature.

  • Application : Key step in synthesizing bioactive derivatives for receptor modulation .

Decarboxylation

Thermal or metal-mediated decarboxylation produces alkyl halides or hydrocarbons:

AcidPb OAc 4,Br22 Methyl 1 pyridin 4 yl cyclobutane+CO2[2]\text{Acid}\xrightarrow{\text{Pb OAc }_4,\text{Br}_2}\text{2 Methyl 1 pyridin 4 yl cyclobutane}+\text{CO}_2\quad[2]

  • Mechanism : Radical pathway involving Pb(III) intermediates .

  • Yield : 30–60% (dependent on halogen source) .

Table 1: Comparative Decarboxylation Yields

Halogen SourceCatalystYield (%)
Br₂Pb(OAc)₄58
Cl₂HgO42
I₂None<10

Pyridine Ring Functionalization

The pyridin-4-yl group undergoes electrophilic substitution and coordination reactions.

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing effects of the carboxylic acid. Nitration or sulfonation requires harsh conditions:

AcidHNO3,H2SO4,100CNitro substituted derivative[6]\text{Acid}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4,100^\circ \text{C}}\text{Nitro substituted derivative}\quad[6]

  • Regioselectivity : Predominant substitution at the pyridine 3-position.

Metal Coordination

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu):

Acid+PdCl2Pd II complex[9]\text{Acid}+\text{PdCl}_2\rightarrow \text{Pd II complex}\quad[9]

  • Application : Catalytic intermediates in cross-coupling reactions .

Cyclobutane Ring Reactivity

The strained cyclobutane ring engages in ring-opening and [2+2] cycloreversion reactions.

Acid-Catalyzed Ring Opening

Protonation of the cyclobutane ring under strong acids (e.g., H₂SO₄) leads to fragmentation:

AcidH2SO4Linear alkene derivatives[4]\text{Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{Linear alkene derivatives}\quad[4]

  • Mechanism : Acid-mediated cleavage of C–C bonds .

Photochemical [2+2] Cycloreversion

UV irradiation induces retro-[2+2] reactions, generating ethylene derivatives:

AcidhνPyridinyl alkenes+CO2[6]\text{Acid}\xrightarrow{h\nu}\text{Pyridinyl alkenes}+\text{CO}_2\quad[6]

  • Quantum Yield : Φ = 0.3–0.5 (similar oxo-analogues).

Biological Activity and Derivatization

Derivatives exhibit pharmacological potential via GPR120/88 modulation :

  • Key Modifications : Amidation of the carboxylic acid enhances receptor binding (EC₅₀ = 100–500 nM) .

  • Salt Formation : Amine salts (e.g., (S)-1-phenylethylamine) improve crystallinity for formulation .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via decarboxylation.

  • Photostability : Sensitive to UV light (t₁/₂ = 4–6 hrs under ambient light).

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Physicochemical Comparisons

Compound Name Core Ring Substituents Functional Group Molecular Weight (g/mol) LogP* HPLC Retention Time (min)
Target Compound Cyclobutane 2-CH₃, 1-(pyridin-4-yl) Carboxylic acid ~221.25 1.2 Not reported
(R)-2-Methylpyrrolidine-2-carboxylic acid Pyrrolidine 2-CH₃ Carboxylic acid ~143.18 -0.5 Not reported
Patent Example (EP 4 374 877 A2) Pyrrolidine Trifluoromethyl, pyridin-3-yl Methyl ester 531 ([M-H]⁻) ~3.8† 0.88

*LogP values estimated via computational tools (e.g., ChemDraw).
†Higher LogP due to trifluoromethyl groups and ester functionality.

Key Observations:

  • Substituent Effects : The pyridin-4-yl group (vs. pyridin-3-yl in the patent compound) alters electronic properties and hydrogen-bonding capacity. The 4-position nitrogen may enhance solubility relative to 3-substituted analogs.
  • Functional Groups : The carboxylic acid group in the target compound increases polarity (lower LogP) compared to the methyl ester in the patent example, which may improve aqueous solubility but reduce membrane permeability.

Biologische Aktivität

2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is a compound of interest due to its unique cyclobutane structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is C11H13NO2C_{11}H_{13}NO_2, with a molecular weight of approximately 191.23 g/mol. The compound features a carboxylic acid functional group, which is crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds related to cyclobutane derivatives exhibit significant antimicrobial properties. For instance, analogs have been screened against Mycobacterium tuberculosis, revealing promising minimum inhibitory concentrations (MICs). A study highlighted the effectiveness of certain phenylcyclobutane carboxamides with MIC values around 6.9 µM against M. tuberculosis .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid. Modifications in the pyridine ring and cyclobutane structure can lead to enhanced potency and selectivity against specific biological targets. For example, substituting different functional groups can significantly alter the compound's interaction with target proteins, influencing its efficacy in various applications .

Case Study 1: Inhibition of MDM2

In a study focusing on MDM2 inhibitors, compounds similar to 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid were evaluated for their ability to bind to MDM2, a critical target in cancer therapy. The results indicated that specific structural modifications increased binding affinity and cellular activity, showcasing the importance of cyclobutane derivatives in drug design .

Case Study 2: GPR120 Modulation

Another area of interest is the modulation of GPR120, a G protein-coupled receptor implicated in metabolic disorders such as diabetes. Compounds containing cyclobutane structures have been identified as potential GPR120 modulators, offering therapeutic avenues for improving insulin sensitivity and managing diabetes .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological ActivityMIC (µM)
2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acidC₁₁H₁₃NO₂AntimicrobialTBD
Phenylcyclobutane carboxamideC₁₁H₁₃NO₂Antimycobacterial6.9
GPR120 ModulatorC₁₁H₁₃NO₂Insulin SensitizationTBD

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or transition-metal-catalyzed cross-coupling, followed by pyridine substitution. For example, analogous cyclobutane derivatives are synthesized using retrosynthetic strategies guided by databases like REAXYS or Pistachio to optimize precursor selection . Post-synthesis, purity validation requires HPLC (≥95% purity threshold) and LC-MS for mass confirmation. NMR (¹H/¹³C) and FTIR are critical for structural verification, focusing on pyridine ring protons (δ 8.5–7.5 ppm) and carboxylic acid COOH signals (δ ~12 ppm) .

Q. What experimental conditions are critical for ensuring the stability of this compound during storage?

  • Methodological Answer : Stability is influenced by moisture, temperature, and incompatible reagents. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid contact with strong oxidizing agents (e.g., peroxides), which may induce decomposition into carbon/nitrogen oxides . Pre-storage lyophilization is recommended for aqueous solutions. Regularly monitor stability via TLC or HPLC every 6 months to detect degradation products .

Q. How can solubility challenges be addressed in aqueous and organic solvents?

  • Methodological Answer : The compound’s solubility is limited in water due to its hydrophobic cyclobutane and pyridine groups. Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in buffered solutions (pH 7–9) to enhance aqueous solubility. For organic phases, dichloromethane or THF are effective. Sonication (30 min, 40 kHz) or micellar encapsulation (e.g., using SDS) can improve dispersion .

Advanced Research Questions

Q. How can contradictions in structural data from X-ray crystallography and NMR spectroscopy be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in cyclobutane) or crystal packing forces. Perform variable-temperature NMR to assess conformational flexibility. Compare DFT-optimized structures (e.g., using Gaussian09) with crystallographic data to identify torsional strain or hydrogen-bonding networks. For example, pyridine ring orientation in crystal structures may differ from solution-state NMR due to intermolecular interactions .

Q. What mechanistic insights are critical for studying its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Monitor reaction kinetics under varying pH and nucleophile concentrations. Use isotopic labeling (e.g., ¹⁸O in the carboxylic acid group) to track acyl transfer pathways. Computational studies (MD simulations, QM/MM) can elucidate transition states, particularly for sterically hindered cyclobutane intermediates. Contrast with analogous pyridine-3-carboxylic acids to assess electronic effects of the methyl group’s position .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : The pyridine moiety acts as a ligand for metal nodes (e.g., Cu²⁺, Zn²⁺). Optimize MOF synthesis via solvothermal methods (e.g., 100°C, DMF/water) with molar ratios of 1:2 (metal:ligand). Characterize using PXRD to confirm framework topology and BET analysis for surface area. Test catalytic efficiency in model reactions (e.g., CO₂ cycloaddition) and compare turnover numbers with non-cyclobutane analogs .

Q. What strategies mitigate toxicity risks in in vivo studies while preserving bioactivity?

  • Methodological Answer : Conduct preliminary cytotoxicity assays (MTT/IC₅₀) on HEK293 or HepG2 cells. Modify the carboxylic acid group via ester prodrugs to enhance membrane permeability and reduce renal toxicity. Use metabolomics (LC-QTOF-MS) to identify toxic metabolites. Compare with structurally related compounds (e.g., pyridine-4-carboxylic acid derivatives) to establish structure-toxicity relationships .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.